molecular formula C17H14ClFN4O2 B2717218 N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide CAS No. 1024580-12-8

N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide

Cat. No.: B2717218
CAS No.: 1024580-12-8
M. Wt: 360.77
InChI Key: QOWWUBSMGVZVEZ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an isoxazole ring substituted with a chloro-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4,6-trimethylpyrimidine, the compound undergoes nitration followed by reduction to introduce the amino group at the 2-position.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Coupling Reaction: The final step involves coupling the pyrimidine and isoxazole rings through a formamide linkage, often using reagents like formic acid or formamide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chlorophenyl)-5-methylisoxazol-4-YL)formamide
  • N-(4,6-Dimethylpyrimidin-2-YL)(3-(2-fluorophenyl)-5-methylisoxazol-4-YL)formamide
  • N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-methylphenyl)-5-methylisoxazol-4-YL)formamide

Uniqueness

Compared to similar compounds, N-(4,6-Dimethylpyrimidin-2-YL)(3-(6-chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)formamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2/c1-8-7-9(2)21-17(20-8)22-16(24)13-10(3)25-23-15(13)14-11(18)5-4-6-12(14)19/h4-7H,1-3H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWUBSMGVZVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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